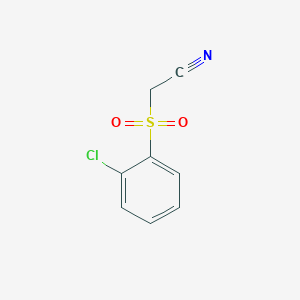
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE is a chemical compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . This compound is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE involves its ability to interact with nucleophiles and electrophiles. The nitrile group can act as a nucleophile, participating in substitution and addition reactions. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE can be compared with other similar compounds, such as:
2-(2-Bromobenzenesulfonyl) acetonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-(2-Fluorobenzenesulfonyl) acetonitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.
2-(2-Methylbenzenesulfonyl) acetonitrile:
Propriétés
Numéro CAS |
87475-56-7 |
|---|---|
Formule moléculaire |
C8H6ClNO2S |
Poids moléculaire |
215.66 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2 |
Clé InChI |
ITUDCEPQACNIEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















